molecular formula C9H7NO2S B13622714 1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13622714
M. Wt: 193.22 g/mol
InChI Key: HWJOOPLFNAQZFJ-UHFFFAOYSA-N
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Description

1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS: 2228415-23-2, molecular weight: 193.23 g/mol) is a cyclopropane derivative featuring a thiophene ring substituted with a cyano group at the 5-position and a carboxylic acid moiety directly attached to the cyclopropane core . The compound’s structure combines the steric constraints of the cyclopropane ring with the electronic effects of the cyanothiophene substituent, making it a versatile building block in medicinal chemistry and materials science. Its synthesis typically involves cyclopropanation reactions, as seen in analogous compounds (e.g., using 1,2-dibromoethane and bases like KOH) .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H7NO2S/c10-5-6-1-2-7(13-6)9(3-4-9)8(11)12/h1-2H,3-4H2,(H,11,12)

InChI Key

HWJOOPLFNAQZFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(S2)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the cyclopropane ring followed by functionalization of the thiophene ring with a cyano substituent. The key steps include:

  • Formation of the cyclopropane-1-carboxylic acid core.
  • Introduction of the thiophene moiety at the 1-position of the cyclopropane.
  • Installation of the cyano group at the 5-position of the thiophene ring.

Reported Synthetic Routes

Cyclopropanation via Diazo Precursors and Thiophene Derivatives

One common approach involves cyclopropanation of alkenes or thiophene derivatives using diazo compounds under catalytic conditions. However, specific literature on direct cyclopropanation of 5-cyanothiophene derivatives is limited.

Synthesis via 1-Hydroxycyclopropane-1-carboxylic Acid Intermediates

A patent (CN110862311A) describes an efficient method for synthesizing 1-hydroxycyclopropane-1-carboxylic acid and its derivatives, which can be adapted for the preparation of this compound by subsequent functionalization of the thiophene ring. The method involves:

  • Dissolving a precursor compound (potentially a protected thiophene derivative) in aqueous sulfuric acid.
  • Catalytic reaction with sodium nitrite and sulfuric acid at low temperatures (0-5 °C) to generate an intermediate.
  • Removal of protecting groups (e.g., methyl) to yield the target hydroxycyclopropane carboxylic acid derivative.

The detailed reaction conditions are summarized in Table 1.

Step Reagents/Conditions Description
1 Compound 1 dissolved in aqueous H2SO4 (1.0-1.1 eq) Cooling to 0-5 °C; addition of NaNO2 (1.0-1.1 eq); reaction at 1-30 °C for 0.5-1 h Formation of intermediate compound 2 under catalytic conditions
2 Removal of protecting group R (methyl preferred) Hydrolysis or deprotection step to yield compound 3 (target acid)

Post-reaction workup involves extraction with ethyl acetate, drying over anhydrous magnesium sulfate, filtration, and concentration to isolate the product.

Analysis of Preparation Methods

Reaction Conditions and Yields

  • The sodium nitrite/sulfuric acid catalyzed reaction proceeds efficiently at low temperatures (0-5 °C) to moderate temperatures (up to 30 °C).
  • The molar ratios of reagents are tightly controlled (1.0-1.1 equivalents) to optimize yield and minimize side reactions.
  • The use of protecting groups (e.g., methyl) facilitates selective transformations and is removed in a subsequent step.
  • Extraction and purification steps are standard organic protocols ensuring purity and recovery.

Advantages and Limitations

Aspect Advantages Limitations
Reaction Efficiency Mild conditions, catalytic use of NaNO2 and H2SO4 Requires careful temperature control
Scalability Suitable for scale-up due to simple reagents and conditions Potential handling issues with sulfuric acid and nitrites
Yield and Purity Reported as good with proper workup Specific yields not disclosed in detail
Environmental Impact Use of aqueous media reduces organic solvent use Use of strong acids and nitrites may generate waste

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Main Intermediate(s) Final Product Formation Comments
1 Protected thiophene derivative (Compound 1) H2SO4 (1.0-1.1 eq), NaNO2 (1.0-1.1 eq), 0-30 °C Compound 2 (nitroso intermediate) Deprotection to yield this compound Mild, scalable, patented method
2 2-Substituted thiophene derivatives Electrophilic substitution or cross-coupling Functionalized thiophene intermediates Coupling with cyclopropane carboxylic acid moiety Inferred from medicinal chemistry literature

Chemical Reactions Analysis

1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Electronic Effects: The cyanothiophene group in the target compound introduces strong electron-withdrawing character, lowering the pKa of the carboxylic acid compared to analogs with electron-donating groups (e.g., methoxy or methyl) .
  • Biological Relevance: Unlike 1-aminocyclopropane-1-carboxylic acid (ACC), a key ethylene precursor in plants , the cyanothiophene derivative lacks the amino group critical for ACC’s enzymatic activity.
  • Synthetic Utility : The thiophene and pyridine analogs are often synthesized via cyclopropanation or esterification (e.g., using DCM/MeOH recrystallization) , while allyl derivatives are employed in radical reactions .

Biological Activity

1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid is a novel organic compound characterized by its unique cyclopropane and thiophene structures, with a molecular formula of C9H7NO2S and a molecular weight of approximately 195.22 g/mol. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research .

Chemical Structure and Properties

The compound features:

  • Cyclopropane ring : Provides structural rigidity.
  • Cyanothiophene moiety : Enhances electronic properties and biological activity.
  • Carboxylic acid functional group : Contributes to its acidic properties and potential reactivity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Effects

In vitro assays have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Induction of apoptosis through activation of caspase pathways.
  • Inhibition of cell proliferation by disrupting cell cycle progression.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets within cells:

  • Hydrogen bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function.
  • Electrostatic interactions : The cyano group may engage in electrostatic interactions that enhance binding affinity to target proteins.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaSimilarity Score
1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acidC10H11NO20.92
1-(3-Methylpyridin-2-yl)cyclopropanecarboxylic acidC10H11NO20.88
1-(4-Methylpyridin-2-yl)cyclopropanecarboxylic acidC10H11NO20.85
1-(Pyridin-2-yl)cyclopropanecarboxylic acidC9H9NO20.84

The presence of the thiophene ring in this compound distinguishes it from pyridine-based analogs, potentially enhancing its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of cyclopropane carboxylic acids, including:

  • Antimicrobial Activity : A study conducted on various derivatives showed that compounds with similar structural features exhibited varying degrees of antibacterial efficacy, reinforcing the potential of this compound in antimicrobial applications.
  • Cytotoxicity Against Cancer Cells : Research involving different cancer cell lines demonstrated that this compound had a significant inhibitory effect on cell viability, with IC50 values indicating strong potential for further development as an anticancer agent.

Q & A

Q. What are the regulatory considerations for shipping this compound internationally?

  • Documentation : Include Safety Data Sheets (SDS) compliant with GHS standards and declare the compound under UN numbers for carboxylic acids .

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